molecular formula C7H6F2IN B12965044 4-(Difluoromethyl)-3-iodoaniline

4-(Difluoromethyl)-3-iodoaniline

Cat. No.: B12965044
M. Wt: 269.03 g/mol
InChI Key: GGMAZEQZFNUCDF-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-3-iodoaniline is an organic compound with the molecular formula C7H6F2IN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with difluoromethyl and iodine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-3-iodoaniline typically involves the introduction of the difluoromethyl group and the iodine atom onto the aniline ring. One common method is the electrophilic iodination of 4-(Difluoromethyl)aniline using iodine or iodine monochloride in the presence of an oxidizing agent. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. This could include continuous flow processes or the use of more efficient catalysts to enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)-3-iodoaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-(Difluoromethyl)-3-azidoaniline .

Scientific Research Applications

4-(Difluoromethyl)-3-iodoaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-3-iodoaniline involves its ability to participate in various chemical reactions due to the presence of the difluoromethyl and iodine groups. These functional groups can interact with different molecular targets and pathways, leading to the formation of new compounds with desired properties. For example, the difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s reactivity and stability .

Comparison with Similar Compounds

    4-(Trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    3-Iodoaniline: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions.

    4-(Difluoromethyl)aniline:

Uniqueness: 4-(Difluoromethyl)-3-iodoaniline is unique due to the presence of both the difluoromethyl and iodine groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C7H6F2IN

Molecular Weight

269.03 g/mol

IUPAC Name

4-(difluoromethyl)-3-iodoaniline

InChI

InChI=1S/C7H6F2IN/c8-7(9)5-2-1-4(11)3-6(5)10/h1-3,7H,11H2

InChI Key

GGMAZEQZFNUCDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)I)C(F)F

Origin of Product

United States

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